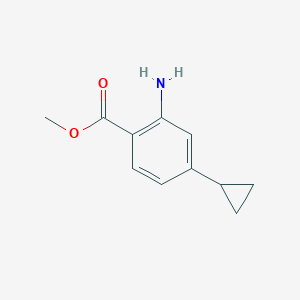

Methyl 2-amino-4-cyclopropylbenzoate

Description

Methyl 2-amino-4-cyclopropylbenzoate is a substituted benzoic acid derivative characterized by a cyclopropyl group at the 4-position and an amino group at the 2-position of the aromatic ring, esterified with methanol. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features, which may influence reactivity, solubility, and biological activity. These attributes distinguish it from simpler methyl benzoate derivatives and warrant comparative analysis with structurally related compounds.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl 2-amino-4-cyclopropylbenzoate |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3,12H2,1H3 |

InChI Key |

ZRHWLIHAMRVREG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-cyclopropylbenzoate typically involves the esterification of 2-amino-4-cyclopropylbenzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

2-amino-4-cyclopropylbenzoic acid+methanolH2SO4Methyl 2-amino-4-cyclopropylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-cyclopropylbenzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl) can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2-amino-4-cyclopropylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-cyclopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 2-amino-4-cyclopropylbenzoate belongs to the methyl ester class but differs significantly from other methyl esters in terms of substituent complexity:

- Sandaracopimaric acid methyl ester (): A diterpene-derived methyl ester with a fused tricyclic structure. Unlike the target compound, it lacks aromaticity and amino functionality, resulting in lower polarity and distinct solubility profiles.

- Z-Communic acid methyl ester (): A labdane diterpene ester with conjugated double bonds. Its non-aromatic, hydrocarbon-rich structure contrasts with the planar aromatic ring and polar amino group in this compound.

- Methyl esters of simple fatty acids (e.g., biodiesel-related esters in ): These typically exhibit linear alkyl chains, leading to lower melting points and higher volatility compared to the rigid, substituted aromatic system of the target compound.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Estimated based on structural analogs; direct data unavailable in provided evidence.

Research Findings and Limitations

- Chromatographic Behavior: In gas chromatography (GC), this compound would likely exhibit longer retention times than nonpolar diterpene esters due to its polarity, as seen in analogous comparisons ().

- Thermal Degradation : Unlike stable diterpene esters, the target compound may decompose at moderate temperatures, limiting its use in high-temperature processes (e.g., biodiesel production, ).

- Data Gaps : Direct experimental data for the target compound are sparse in the provided evidence. Most comparisons rely on structural extrapolation or analogous methyl ester systems.

Biological Activity

Methyl 2-amino-4-cyclopropylbenzoate is a compound of interest due to its potential biological activity, particularly in the context of antiparasitic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against specific pathogens, and relevant research findings.

This compound is characterized by a benzoate structure with an amino group and a cyclopropyl substituent. Its molecular formula is , and it features the following structural components:

- Benzoate moiety : Provides a hydrophobic character that can influence membrane permeability.

- Amino group : Potentially involved in hydrogen bonding and interactions with biological targets.

- Cyclopropyl ring : May enhance binding affinity to target enzymes or receptors due to its unique steric properties.

Antiparasitic Activity

Recent studies have highlighted the role of this compound as an inhibitor of hexokinase in kinetoplastid parasites, which are responsible for diseases such as sleeping sickness and leishmaniasis. The compound has shown promising results in inhibiting hexokinase activity, a critical enzyme in parasite metabolism.

- Target Enzyme : Kinetoplastid hexokinase (TbHK1)

- IC50 Value : Approximately against TbHK1, indicating strong enzyme inhibition .

- Selectivity : Low cytotoxicity towards mammalian cells (EC50 > ), suggesting a favorable therapeutic index .

The mechanism through which this compound exerts its antiparasitic effects involves competitive inhibition of hexokinase, disrupting glycolytic metabolism in parasites. This inhibition leads to impaired energy production, ultimately affecting parasite viability.

Case Studies and Experimental Data

- In Vitro Studies :

- A study demonstrated that treatment with this compound resulted in significant growth inhibition of Trypanosoma brucei, the causative agent of sleeping sickness. The compound was effective at low concentrations over short exposure times .

- Table 1 summarizes the effects observed in various cell lines treated with the compound.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| T. brucei | 0.28 | Strong inhibition of hexokinase |

| IMR-90 (mammalian) | >25 | Low cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.